Methyl-3-Amino-3-(4-Bromphenyl)butanoat-Hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

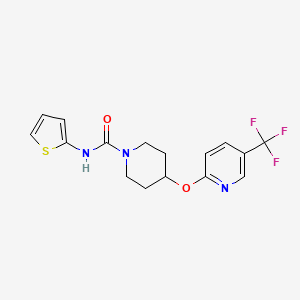

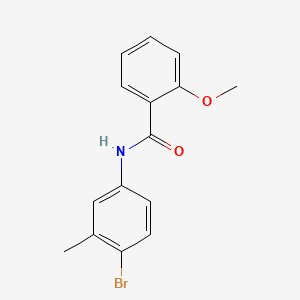

Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride, also known as MABP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MABP is a derivative of the amino acid tryptophan and is structurally similar to the neurotransmitter serotonin.

Wirkmechanismus

The exact mechanism of action of Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride is not fully understood, but it is believed to act on the serotonin system in the brain. Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride is thought to increase the availability of serotonin in the synaptic cleft by inhibiting the reuptake of serotonin by presynaptic neurons. This results in an increase in serotonin neurotransmission, which may contribute to its therapeutic effects.

Biochemical and Physiological Effects:

Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride has been shown to have a variety of biochemical and physiological effects. In animal studies, Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride has been shown to increase serotonin levels in the brain and to have neuroprotective effects. In vitro studies have shown that Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride has anticancer properties and can induce apoptosis in cancer cells. Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride has also been shown to have anti-inflammatory effects and to inhibit the production of pro-inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride in lab experiments is its specificity for the serotonin system, which allows for more targeted studies. Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of using Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride is its potential toxicity, which may limit its use in certain experiments. Additionally, Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride's effects may vary depending on the species and strain of animal used in studies, which may limit its applicability to human studies.

Zukünftige Richtungen

There are several potential future directions for research on Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an antidepressant or anxiolytic agent. Additionally, further research is needed to fully understand the mechanism of action of Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride and its effects on the serotonin system. Finally, more studies are needed to determine the safety and efficacy of Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride in human subjects.

Synthesemethoden

Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride can be synthesized through a multistep process starting from tryptophan. The first step involves the protection of the amino group of tryptophan, followed by the bromination of the phenyl ring using N-bromosuccinimide. The resulting intermediate is then reacted with methyl acrylate to obtain Methyl 3-amino-3-(4-bromophenyl)butanoate hydrochloride. Finally, the product is purified and converted to the hydrochloride salt form.

Wissenschaftliche Forschungsanwendungen

Chemische Synthese

“Methyl-3-Amino-3-(4-Bromphenyl)butanoat-Hydrochlorid” ist eine chemische Verbindung mit der CAS-Nummer: 2225146-67-6 . Es wird häufig im Bereich der chemischen Synthese eingesetzt. Die einzigartige Struktur der Verbindung macht sie zu einem wertvollen Bestandteil bei der Herstellung neuer Moleküle .

Biologische Aktivitäten

Es gibt eine Studie, die die biologischen Aktivitäten eines neu synthetisierten Pyrazolin-Derivats untersucht . Obwohl die Verbindung in der Studie nicht genau “this compound” ist, enthält sie eine ähnliche 4-Bromphenyl-Gruppe. Dies deutet darauf hin, dass “this compound” möglicherweise ähnliche biologische Aktivitäten aufweisen könnte .

Pharmakologische Aktivitäten

Pyrazoline und ihre Derivate, die eine ähnliche Struktur wie “this compound” aufweisen, haben sich als Träger verschiedener pharmakologischer Aktivitäten erwiesen. Dazu gehören antibakterielle, antifungale, antiparasitäre, entzündungshemmende, Antidepressiva, Antikonvulsiva, antioxidative und Antitumoraktivitäten .

Neurotoxizitätsstudien

Die gleiche Studie untersucht auch die neurotoxischen Potenziale des neu synthetisierten Pyrazolin-Derivats auf die AchE-Aktivität und den MDA-Spiegel im Gehirn von Alevinen . Dies deutet darauf hin, dass “this compound” möglicherweise in ähnlichen Neurotoxizitätsstudien verwendet werden könnte .

Eigenschaften

IUPAC Name |

methyl 3-amino-3-(4-bromophenyl)butanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2.ClH/c1-11(13,7-10(14)15-2)8-3-5-9(12)6-4-8;/h3-6H,7,13H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSWUBDYXLFHIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)(C1=CC=C(C=C1)Br)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzamide](/img/structure/B2391719.png)

![Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B2391720.png)

![N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B2391724.png)

![(E)-3-(3,4-dichloroanilino)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2391731.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-nitrobenzamide](/img/structure/B2391732.png)

![4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2391734.png)